![molecular formula C20H22N2O5S B2905880 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954634-78-7](/img/structure/B2905880.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide” is a complex organic compound. It is related to a class of compounds known as substituted cinnamides . Substituted cinnamides have been found to exhibit a variety of biological activities, including acting as potent cyclooxygenase inhibitors, anti-convulsants, antioxidants, anti-inflammatory agents, analgesics, anti-microbials, anti-tubercular agents, antivirals, schistosomiasis treatments, anti-platelet agents, and anti-tumoral agents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a pyrrolidin-3-yl group via an N-methyl linkage, and a 2,4-dimethylbenzenesulfonamide group also attached via an N-methyl linkage . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Scientific Research Applications
Flavouring Substance
This compound is synthesized chemically and intended to be used as a flavouring substance in specific food categories. It has not been reported to occur naturally .
Rheumatic Treatment
It is utilized in the treatment of rheumatic conditions, including rheumatoid arthritis and osteoarthritis .
Anticancer Activity
A novel series of compounds bearing the benzo[d][1,3]dioxol-5-yl group have been designed and synthesized. They have shown antiproliferative activity against various cancer cell lines such as CCRF-CEM (leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) .
Drug Design Tool
The compound’s structure has been used in QSAR (Quantitative Structure-Activity Relationship) studies, which are essential tools for designing more potent drugs .
Nonlinear Optical Material
It has been used to synthesize an organic nonlinear optical material known as (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene) benzohydrazide (BDMB), characterized using spectroscopic techniques .
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure . This can lead to mitotic blockade and cell apoptosis, disrupting the growth of cancer cells.
Pharmacokinetics
The compound’s drug-likeness and bioavailability have been predicted to be favorable based on in silico screening .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cancer cells, as observed with similar compounds . This can lead to a reduction in the growth and proliferation of these cells.
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-3-6-19(14(2)7-13)28(24,25)21-10-15-8-20(23)22(11-15)16-4-5-17-18(9-16)27-12-26-17/h3-7,9,15,21H,8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFXFAPNFDQGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide |
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